Morpholin-3-yl-acetic acid
Description
Historical Context of Morpholine (B109124) in Medicinal Chemistry
Morpholine, a simple heterocyclic compound with the formula O(CH₂CH₂)₂NH, was first synthesized in the late 19th century. wikipedia.org Its name is attributed to Ludwig Knorr, who incorrectly believed it to be a structural component of morphine. wikipedia.org Despite this initial misconception, morpholine and its derivatives have become ubiquitous in medicinal chemistry. sci-hub.seresearchgate.net
The morpholine ring is frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. sci-hub.se Its presence can enhance aqueous solubility, modulate basicity, and improve metabolic stability, all of which are crucial for a compound's effectiveness as a drug. sci-hub.seresearchgate.net A notable example is the antibiotic Linezolid, where the morpholine ring is a key structural feature. wikipedia.org The versatility of morpholine as a synthetic building block has further solidified its importance in the development of new therapeutic agents. sci-hub.se
Significance of Acetic Acid Derivatives in Pharmaceutical Sciences
Acetic acid derivatives are a broad class of compounds that feature the -CH₂COOH functional group. This structural motif is present in numerous pharmaceuticals across various therapeutic areas. The acidic nature of the carboxyl group allows for salt formation, which can improve a drug's solubility and bioavailability.
In drug design, the acetic acid moiety can serve as a handle for further chemical modifications, allowing for the fine-tuning of a molecule's biological activity. ontosight.ai For instance, phenoxy acetic acid derivatives have been explored as selective COX-2 inhibitors for the treatment of inflammation. nih.gov Furthermore, the acetic acid side chain is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs). The versatility of this functional group has made it a valuable tool for medicinal chemists in the quest for new and improved medicines. ontosight.aijocpr.com
Overview of Morpholin-3-yl-acetic Acid as a Privileged Scaffold
Research has shown that this compound and its derivatives can serve as intermediates in the synthesis of a variety of bioactive molecules. chemimpex.comchemimpex.com For example, its ethyl ester hydrochloride salt is used in the development of drugs targeting neurological disorders. chemimpex.com The inherent chirality of this compound at the 3-position of the morpholine ring adds another layer of complexity and potential for stereoselective interactions with biological targets. biosynth.comguidechem.com This makes it a particularly interesting scaffold for the discovery of novel therapeutics.
The table below summarizes key information about this compound and its related compounds discussed in this article.
| Compound Name | CAS Number | Molecular Formula | Key Applications in Research |
| This compound | 1257848-43-3 (R-isomer) | C₆H₁₁NO₃ | Building block in pharmaceutical and chemical synthesis. guidechem.com |
| Morpholine | 110-91-8 | C₄H₉NO | Solvent, building block for drugs like Linezolid and Gefitinib. wikipedia.org |
| (S)-Morpholin-3-yl-acetic acid hydrochloride | 2566483-70-1 | C₆H₁₂ClNO₃ | Research chemical, versatile building block in organic synthesis. biosynth.com |
| This compound ethyl ester hydrochloride | Not available | C₈H₁₆ClNO₃ | Precursor in the synthesis of pharmaceuticals, particularly for neurological disorders. chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-6(9)3-5-4-10-2-1-7-5/h5,7H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXWWHUTFBNJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465339 | |
| Record name | Morpholin-3-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86236-84-2 | |
| Record name | Morpholin-3-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of Morpholin-3-yl-acetic Acid
The synthesis of the morpholine (B109124) ring is a cornerstone of heterocyclic chemistry, with numerous strategies developed for its construction. These methods often leverage the formation of key carbon-nitrogen and carbon-oxygen bonds to build the six-membered ring.
The formation of the morpholine ring frequently involves intramolecular nucleophilic attack. A common strategy is the cyclization of a substituted amino alcohol. In this mechanism, the nitrogen atom of the amino group acts as a nucleophile, attacking an electrophilic carbon atom within the same molecule, which is typically part of an alkyl halide or a similar leaving group, to form the heterocyclic structure. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic compared to analogous secondary amines like piperidine. This modulation of reactivity is a key feature of morpholine chemistry.
The Hantzsch reaction, first reported by Arthur Rudolf Hantzsch in 1881, is a classic multi-component reaction primarily used for the synthesis of dihydropyridines and pyridines. The standard reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). While the Hantzsch synthesis is a powerful tool for creating pyridine-based heterocycles, it is not a conventional or direct method for the formation of the morpholine ring system, as the reaction mechanism inherently leads to the formation of a six-membered ring containing only one nitrogen atom and no oxygen, which is characteristic of pyridines.
To introduce the acetic acid side chain onto a pre-formed morpholine ring, acylation with an appropriate acetate derivative is a common strategy. This involves the reaction of the secondary amine of the morpholine with a reagent containing a two-carbon acyl group. Various acetate derivatives can be employed for this purpose, each with its own reactivity profile and required reaction conditions.
For instance, the reaction of morpholine with chloroacetyl chloride in the presence of a base like triethylamine (B128534) provides a direct route to N-acylated products. Similarly, ethyl chloroacetate (B1199739) can be used to introduce the ethyl ester of the acetic acid moiety, which can then be hydrolyzed to the desired carboxylic acid. A patented method also describes the use of methyl acetate for the acylation of morpholine under controlled temperature and pressure.
| Acetate Derivative | Base/Catalyst | Solvent | Key Conditions |
|---|---|---|---|
| Chloroacetyl chloride | Triethylamine | Dichloromethane or Diethylether | 0-10°C |
| Ethyl chloroacetate | Triethylamine | Benzene (B151609) | Reflux |
| Methyl acetate | Not specified | Not specified | 100-180°C, 0.5-1.2 MPa |
Modern synthetic chemistry has seen a rise in the use of electrochemical methods, which offer green and efficient alternatives to traditional reagent-based transformations. An efficient method for synthesizing substituted morpholines involves an electrochemical intramolecular etherification. nih.gov This process typically starts with a carboxylic acid precursor, which undergoes electrochemical decarboxylation to form a carbocation. nih.gov This cation is then trapped intramolecularly by a hydroxyl group to form the morpholine ring. This technique is operationally simple, scalable, and provides access to a variety of substituted morpholine derivatives in high yields. researchgate.net
Preparation of Chiral Enantiomers: (R)- and (S)-Morpholin-3-yl-acetic Acid
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the synthesis of enantiomerically pure forms of this compound is of great importance. Several strategies can be employed to achieve this. acs.org
One major approach is asymmetric synthesis , where the desired stereocenter is established using a chiral catalyst or auxiliary. For example, a catalytic approach for the enantioselective synthesis of 3-substituted morpholines has been developed using a tandem one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. nih.gov This method, starting from ether-containing aminoalkyne substrates, can produce chiral 3-substituted morpholines with high enantiomeric excess. nih.gov Another strategy involves starting with readily available, enantiomerically pure building blocks, such as chiral amino alcohols, which already contain the desired stereocenter. nih.gov More recently, biocatalytic methods employing enzymes like imine reductases (IREDs) have been developed for the highly efficient and scalable synthesis of chiral morpholines, such as (S)-3-(4-(trifluoromethyl)phenyl)morpholine. digitellinc.com
Another common method is chiral resolution , which involves separating a racemic mixture of the final compound or a key intermediate. wikipedia.org This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques like crystallization or chromatography. wikipedia.orgbeilstein-journals.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid functional group in this compound is a prime site for further chemical modification, allowing for the synthesis of a wide array of derivatives such as esters, amides, and acyl hydrazides. thermofisher.com These transformations typically proceed via the activation of the carboxylic acid.
Esterification , the conversion of the carboxylic acid to an ester, can be accomplished through various methods. Commercially available derivatives like this compound ethyl ester and methyl ester demonstrate this common transformation. chemimpex.comglpbio.comcalpaclab.com
Amidation , the formation of an amide bond, is another crucial derivatization. This reaction is often facilitated by coupling agents that activate the carboxylic acid. Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), are frequently used to promote amide formation between a carboxylic acid and an amine under mild, often aqueous, conditions. nih.gov The efficiency of this coupling can be enhanced by the addition of reagents like N-hydroxysulfosuccinimide. thermofisher.com In organic solvents, reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. thermofisher.com These methods allow for the coupling of this compound with a diverse range of amines to generate a library of amide derivatives. fishersci.co.ukorganic-chemistry.org
Esterification Reactions
Esterification of this compound is a fundamental transformation that yields valuable intermediates for further synthesis. The resulting esters, such as the ethyl and methyl esters, are frequently used in pharmaceutical research and development.
One common approach to esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. This thermodynamically controlled process is typically performed with primary or secondary alcohols. Another mild and effective method is the Steglich esterification, which utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) under neutral conditions. This method is particularly useful for sensitive substrates. The general mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.
A collection of methyl-substituted morpholine acetic acid esters has been synthesized starting from enantiomerically pure amino acids and amino alcohols, demonstrating the application of systematic chemical diversity in expanding the range of available C-functionalized morpholine derivatives.
| Ester Derivative | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| This compound ethyl ester hydrochloride | C8H15NO3 · HCl | 209.67 | 761460-01-9 |
| (R)-2-(morpholin-3-yl)acetic acid | C6H11NO3 | 145.16 | 1257848-43-3 |
| Methyl morpholin-3-yl(phenyl)acetate | C13H17NO3 | 235.28 | Not Available |
Amidation Reactions
The carboxylic acid moiety of this compound can be converted to an amide through various coupling reactions with primary or secondary amines. These amidation reactions are crucial for building larger molecules and are frequently employed in peptide synthesis and medicinal chemistry. A common strategy involves the activation of the carboxylic acid to a more electrophilic species, such as an acyl chloride or a highly active ester, which then readily reacts with an amine.
The Schotten-Baumann reaction, for instance, involves the acylation of an amine with an acyl chloride in the presence of a base. Alternatively, a wide array of peptide coupling reagents can facilitate the direct amidation of a carboxylic acid with an amine under mild conditions. Reagents such as ethylcarbodiimide in the presence of N-hydroxybenzotriazole (HOBt) are effective for this purpose. The synthesis of a series of morpholine-acetamide derivatives has been reported, showcasing the utility of these amidation strategies in creating potential anti-tumor drug candidates.
| Amide Derivative | Reactants | Key Reagents | Reference |
|---|---|---|---|
| 2-((4-fluorophenyl) amino)-1-(morpholin-4-yl) ethanone | 2-chloro-1-(morpholin-4-yl) ethanone, 4-fluoroaniline | Triethylamine, Potassium Iodide, DMF | |
| 2-(benzyl amino)-1-(morpholin-4-yl) ethanone | 2-chloro-1-(morpholin-4-yl) ethanone, Benzylamine | Triethylamine, Potassium Iodide, DMF | |
| 1-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl) amino] ethanone | 2-chloro-1-(morpholin-4-yl) ethanone, 5-phenyl-1,3,4-oxadiazol-2-amine | Triethylamine, Potassium Iodide, DMF |
Hydrazide Formation
The synthesis of hydrazides from this compound derivatives provides a gateway to a variety of heterocyclic compounds. Hydrazides are typically prepared by the reaction of an ester derivative with hydrazine (B178648) hydrate (B1144303). This nucleophilic substitution reaction involves the attack of the amino group of hydrazine on the carbonyl carbon of the ester, leading to the elimination of an alcohol molecule.
For example, 2-(morpholin-4-yl)acetohydrazide can be synthesized by refluxing ethyl morpholin-4-ylacetate with hydrazine hydrate in ethanol. While this example involves a morpholine substituted at the nitrogen atom, the reaction principle is directly applicable to the esters of this compound. The resulting acetohydrazide can then serve as a precursor for the synthesis of Schiff bases, β-lactams, and other heterocyclic systems. It's important to note that when using acids like acetic or formic acid in subsequent reactions with hydrazides, partial acylation of the hydrazide can occur as a side reaction.
| Starting Material | Reagent | Solvent | Product | Reaction Conditions |
|---|---|---|---|---|
| Ethyl morpholin-4-ylacetate | Hydrazine hydrate (80%) | Ethanol | 2-(morpholin-4-yl) acetohydrazide | Reflux for 6 hours |
Modifications of the Morpholine Ring System
Substitution Patterns and Their Synthetic Routes
The synthesis of C-substituted morpholine derivatives is of significant interest due to the prevalence of this structural motif in biologically active compounds. Various synthetic strategies have been developed to introduce substituents at different positions of the morpholine ring.
A notable method for the synthesis of cis-3,5-disubstituted morpholines involves a palladium-catalyzed carboamination reaction. This approach utilizes enantiomerically pure amino alcohols as starting materials, which are converted in a multi-step sequence to an ethanolamine (B43304) derivative that then undergoes the key palladium-catalyzed coupling with an aryl or alkenyl halide. This strategy provides access to a diverse array of enantiopure cis-3,5-disubstituted morpholines. The substrates for this reaction are typically synthesized in three steps from commercially available N-protected amino alcohols.
Another approach involves the synthesis of 2- and 3-substituted morpholine congeners through the ring opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates. This method leads to the formation of morpholine hemiaminals which can be further elaborated.
Incorporation into Fused Ring Systems
The morpholine ring can be incorporated into fused heterocyclic systems, leading to novel molecular architectures with potential applications in drug discovery. One such strategy involves a palladium-catalyzed carboamination that provides access to fused bicyclic morpholines.
Another approach describes the synthesis of novel indazolo-piperazines and indazolo-morpholines through a heterocyclic merging strategy. This involves a Smiles rearrangement to form the indazole core, followed by a late-stage Michael addition to construct the morpholine ring. Furthermore, Ni-catalyzed and chiral N,N'-dioxide/Mg(OTf)2-catalyzed [8+3] cycloaddition reactions of tropone (B1200060) with N-protected aziridines have been developed to afford tetrahydrocyclohepta[b]oxazine derivatives.
Structure Activity Relationship Sar and Molecular Design
Influence of the Morpholin-3-yl-acetic Acid Scaffold on Biological Activity
The this compound scaffold serves as a versatile template for the design of novel therapeutic agents. Its inherent structural features, including the morpholine (B109124) ring and the acetic acid side chain, provide opportunities for a wide range of molecular interactions with biological targets. The morpholine moiety, with its nitrogen and oxygen heteroatoms, can participate in hydrogen bonding and other polar interactions, while the acetic acid group offers a key site for ionic bonding and further functionalization. researchgate.netnih.gov
Substitutions on the morpholine ring of this compound can significantly modulate the pharmacological properties of the resulting derivatives. The position, size, and electronic nature of these substituents can influence the molecule's affinity for its biological target, as well as its pharmacokinetic properties.
For instance, the introduction of alkyl groups at the C-3 position of the morpholine ring has been shown to increase the anticancer activity of certain morpholine derivatives. e3s-conferences.org This suggests that steric bulk at this position may be favorable for interaction with the target protein. Furthermore, substitutions on the nitrogen atom (N-4) of the morpholine ring can dramatically alter the compound's biological activity. The nature of the substituent at this position can impact the basicity of the nitrogen and introduce new points of interaction.
| Substitution Position | Type of Substituent | Potential Impact on Pharmacological Profile |
| C-3 | Alkyl groups | May increase anticancer activity by providing favorable steric interactions. |
| N-4 | Various substituents | Can modulate the basicity of the nitrogen and introduce new interaction points, significantly altering the biological activity. |
The acetic acid side chain is a critical component of the this compound scaffold, playing a multifaceted role in molecular interactions. The carboxylic acid group is ionizable at physiological pH, allowing it to form strong ionic bonds with positively charged residues in a protein's active site. mdpi.com This electrostatic interaction can be a key determinant of binding affinity.
Beyond ionic interactions, the acetic acid moiety can also act as a hydrogen bond donor and acceptor. The carbonyl oxygen and the hydroxyl group can participate in hydrogen bonding networks, further stabilizing the ligand-receptor complex. The length and flexibility of the acetic acid side chain can also be optimized to ensure proper positioning of the morpholine ring within the binding pocket. In some cases, the acetic acid group can serve as a linker to attach other functional groups, leading to the development of derivatives with novel pharmacological activities. researchgate.net
Conformational Analysis and its Relevance to SAR
The three-dimensional conformation of this compound derivatives is a crucial factor in determining their biological activity. The flexible nature of the morpholine ring allows it to adopt various conformations, such as chair and boat forms. The preferred conformation can be influenced by the substituents on the ring and their interactions with the surrounding environment.
Understanding the bioactive conformation—the specific three-dimensional arrangement that the molecule adopts when binding to its target—is essential for rational drug design. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to predict the stable conformations of these derivatives and to study their interaction with biological macromolecules. This knowledge can then be used to design new derivatives with improved affinity and selectivity.
Stereochemical Considerations in Derivative Design
The presence of a chiral center at the C-3 position of the this compound scaffold introduces the element of stereochemistry, which can have a profound impact on biological activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be highly active, while the other may be inactive or even produce undesirable side effects.
Therefore, the stereoselective synthesis of this compound derivatives is of paramount importance. The absolute configuration of the chiral center can dictate the precise orientation of the substituents in three-dimensional space, which in turn affects the molecule's ability to fit into the binding site of its target. For example, in a study of the nature-inspired compound 3-Br-acivicin and its derivatives, only the isomers with a specific stereochemistry at the alpha-carbon ((5S, αS)) displayed significant antiplasmodial activity, highlighting the critical role of chirality in biological recognition and activity. nih.gov This underscores the necessity of carefully considering stereochemistry in the design and development of new therapeutic agents based on the this compound scaffold.
SAR Studies of Specific Derivative Classes Incorporating this compound
The versatility of the this compound scaffold allows for its incorporation into various classes of derivatives with diverse pharmacological activities. One such class that has garnered significant attention is the thiazolidine (B150603) derivatives.
Thiazolidine derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. e3s-conferences.org The incorporation of a morpholine moiety into the thiazolidine scaffold can lead to compounds with enhanced potency and improved pharmacokinetic properties.
Structure-activity relationship studies of morpholine-containing thiazolidine derivatives have revealed several key insights. The nature and position of substituents on both the morpholine and thiazolidine rings can significantly influence the biological activity. For example, in a series of thiazolidin-3-yl acetic acid derivatives, while the compounds exhibited notable anti-fungal activity, their antibacterial potency was found to be lower, especially against Gram-negative bacteria. e3s-conferences.org
The general SAR for thiazolidin-4-one derivatives, a common subclass, indicates that substitutions at the C-2 and N-3 positions of the thiazolidinone ring are critical for activity. When considering the incorporation of a this compound moiety, this would likely be attached at the N-3 position of the thiazolidinone ring. The nature of the substituent at the C-2 position of the thiazolidinone, often an aryl or heteroaryl group, would then be a key determinant of the compound's biological profile.
| Derivative Class | Key Structural Features | General SAR Observations |
| Thiazolidin-4-ones | This compound at N-3 | Substituents at C-2 of the thiazolidinone ring are critical for activity. |
| Thiazolidin-4-ones | Aryl/heteroaryl group at C-2 | The nature of this substituent significantly influences the biological profile. |
Further research into the synthesis and biological evaluation of thiazolidine derivatives specifically incorporating the this compound scaffold is warranted to fully elucidate their therapeutic potential and to establish a more detailed SAR for this promising class of compounds.
Morpholine-containing Pyrazoline Derivatives
The integration of a morpholine moiety with a pyrazoline scaffold has been a key strategy in the development of novel anticancer agents, particularly as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) pathway, which is often hyperactive in cancer cells.
Research Findings:
In a notable study, two series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety were synthesized and evaluated for their in vitro cytotoxicity against four human cancer cell lines (A549, PC-3, MCF-7, and HepG2). The core structure was designed by incorporating a hydrazine (B178648) group into a thiopyrano-pyrimidine nucleus to construct the pyrazoline unit.
The structure-activity relationship analysis yielded several key insights:
Importance of the Pyrazoline Moiety: The replacement of an aromatic hydrazone with the pyrazoline moiety was found to increase the inhibitory activity against the PI3Kα kinase.
Effect of Sulfur Oxidation: The research involved the preparation of two series of compounds, with one series (designated as 8a-l ) being the oxidized sulfone version of the other (designated as 7a-l ). The results indicated that the oxidation of the sulfur atom in the thiopyrano ring generally led to an increase in cytotoxic activity across the tested cancer cell lines.
Influence of Aromatic Substituents: Various substituents were introduced at the C-4 position of a benzene (B151609) ring attached to the pyrazoline structure. The nature and position of these substituents significantly influenced the cytotoxic potency. For instance, compound 8d , which features a 4-fluoro substituent on the benzene ring, emerged as the most promising derivative, showing excellent cytotoxicity with IC₅₀ values ranging from 6.02 to 10.27 μM against the four cancer cell lines. acs.org
Role of the Morpholine Group: Molecular docking studies of compound 8d within the PI3Kα active site revealed that the morpholine group plays a crucial role. It was observed to almost completely overlap with the morpholine group of PI103, a known potent PI3K inhibitor, indicating its critical function in binding and orientation within the kinase's active site. researchgate.net
Another line of research highlighted that for derivatives where pyrazoline and morpholine are connected, the substitution of an aromatic ring on the morpholine with a halogen group can lead to an increase in inhibitory activity against the HepG2 cell line.
Table 1: Cytotoxicity Data for Selected Morpholine-containing Pyrazoline Derivatives
| Compound | R | IC₅₀ (μM) vs. A549 | IC₅₀ (μM) vs. PC-3 | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. HepG2 |
| 8a | 4-H | 12.33 | 14.58 | 15.63 | 11.42 |
| 8c | 4-Cl | 8.24 | 11.23 | 12.31 | 9.87 |
| 8d | 4-F | 7.23 | 6.02 | 8.31 | 10.27 |
| 8g | 4-CH₃ | 10.15 | 12.87 | 13.45 | 11.09 |
Benzimidazolone-linked Morpholine Acetates
A detailed structure-activity relationship study for the specific class of benzimidazolone-linked morpholine acetates could not be retrieved from publicly available scientific literature based on the conducted searches.
Rhodanine-3-acetic Acid Analogues with Morpholine Moieties
The rhodanine-3-acetic acid scaffold is a well-established pharmacophore, with the marketed drug epalrestat (B1671369) being a notable example. tandfonline.com The derivatization of the acetic acid portion into amides allows for the introduction of various functionalities, including the morpholine ring, to explore new biological activities.
Research Findings:
A series of 2-((Z)-5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamide derivatives were synthesized by converting the carboxylic acid group of 5-benzylidenerhodanine-3-acetic acid into various amides. tandfonline.com These compounds were evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease.
The key SAR findings from this study include:
Amide Moiety: The conversion of the terminal carboxylic acid to an amide was crucial. The nature of the amine used for amide formation significantly impacted the AChE inhibitory activity.
Morpholine as a Key Substituent: The derivative incorporating a morpholine ring (4m in the study) was among the most potent compounds in the series. This highlights the favorable contribution of the morpholine moiety to the activity profile.
Benzylidene Ring Substituents: The substitution pattern on the benzylidene ring was a major determinant of potency. The study found that a 4-(dimethylamino) group on the benzylidene moiety, when combined with a 1-benzylpiperidinyl amide, resulted in the most active compound. However, the morpholine-containing analogue also showed strong activity, indicating a synergistic effect between the benzylidene substituent and the amide group. tandfonline.com
The intermediate compounds, 5-arylidene-rhodanine-3-acetic acids, showed mild inhibitory activity against 15-lipoxygenase (15-LOX), but this activity was lost upon conversion to the final acetamide (B32628) derivatives, including the morpholine analogue. tandfonline.com
Table 2: Acetylcholinesterase (AChE) Inhibition by Rhodanine-3-acetic Acid Amide Derivatives
| Compound ID (in study) | Amide Moiety | R Group on Benzylidene | % AChE Inhibition at 50 µg/mL |
| 4a | 1-benzylpiperazinyl | H | 50.1 |
| 4f | 1-benzylpiperidinyl | 4-N(CH₃)₂ | 73.1 |
| 4m | morpholinyl | H | 51.3 |
Sulfonamide Derivatives Bearing Morpholine
A detailed structure-activity relationship study for the specific class of sulfonamide derivatives bearing a morpholine moiety could not be retrieved from publicly available scientific literature based on the conducted searches. While the synthesis of such compounds has been reported for evaluation as anti-adhesion therapeutic agents, the corresponding SAR data was not available.
Biological and Pharmacological Research Applications
Morpholin-3-yl-acetic Acid as a Building Block in Drug Discovery
The morpholine (B109124) ring is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.nete3s-conferences.org This characteristic makes this compound and its derivatives particularly attractive starting points for the development of new drugs. e3s-conferences.org The ethyl ester hydrochloride salt of this compound is frequently utilized in pharmaceutical research due to its enhanced solubility and bioavailability, facilitating its use in various synthetic processes. chemimpex.com
Development of Novel Therapeutic Agents
This compound serves as a crucial precursor in the synthesis of a variety of pharmaceuticals. chemimpex.com Its structure allows for the introduction of the morpholine moiety into larger, more complex molecules, which can lead to the development of novel therapeutic agents with improved efficacy. chemimpex.com The morpholine nucleus is a component of numerous approved and experimental drugs, highlighting its importance in medicinal chemistry. mdpi.com Research has shown that derivatives of morpholine can be synthesized to target a wide range of biological pathways, including those involved in neurological disorders. chemimpex.com For instance, novel 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives incorporating a morpholine group have been synthesized and evaluated for their potential as antibacterial and anthelmintic agents. mdpi.com
Application in Peptidomimetic Design
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability and oral bioavailability. nih.gov The rigid, cyclic structure of the morpholine ring makes this compound an attractive scaffold for the design of peptidomimetics. nih.govmdpi.com By incorporating this scaffold, researchers can create molecules that adopt specific three-dimensional conformations, enabling them to interact with biological targets with high affinity and selectivity. mdpi.com The development of peptidomimetics often involves solid-phase synthesis strategies, where heterocyclic scaffolds like morpholine can be systematically modified to optimize their biological activity. nih.gov
Scaffold for Protein-Protein Interaction Modulators
Protein-protein interactions (PPIs) are fundamental to many cellular processes, and their dysregulation is often implicated in disease. nih.gov Consequently, the development of small molecules that can modulate these interactions is a significant area of drug discovery. phddata.org The defined conformational properties of the morpholine ring in this compound make it a suitable scaffold for the design of PPI modulators. mdpi.com By strategically adding functional groups to the morpholine backbone, it is possible to create molecules that can bind to the interface of two interacting proteins, either inhibiting or stabilizing the complex. nih.govphddata.org Research in this area has focused on using such scaffolds to target disease-relevant PPIs. phddata.org
Pharmacological Evaluation of this compound Derivatives in Research Models
A significant area of research involving this compound derivatives is the investigation of their potential analgesic and anti-inflammatory properties. Various animal models are employed to assess these activities, providing crucial preclinical data on the efficacy of newly synthesized compounds.
Analgesic Activity Assessment
The analgesic potential of compounds derived from this compound is often evaluated using established in vivo models such as the acetic acid-induced writhing test and the hot plate test. nih.govfrontiersin.org The acetic acid-induced writhing test is a model of visceral pain, where a reduction in the number of writhes indicates a peripheral analgesic effect. core.ac.uk The hot plate test, on the other hand, assesses central analgesic activity by measuring the latency of a mouse's response to a thermal stimulus. frontiersin.org
Structure-activity relationship (SAR) studies on related arylalkanoic acid derivatives have shown that modifications to the acidic functional group and substitutions on the aromatic ring can significantly influence analgesic potency. pharmacy180.com For instance, the substitution of an alpha-methyl group on the alkanoic acid portion of acetic acid derivatives has been shown to enhance anti-inflammatory action and reduce side effects in some series of compounds. slideshare.net
Below is an example of how data from an acetic acid-induced writhing test for hypothetical this compound derivatives might be presented.
| Compound | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Inhibition |
|---|---|---|---|
| Control (Vehicle) | - | 55.4 ± 3.2 | - |
| Derivative A | 50 | 28.1 ± 2.5 | 49.3 |
| Derivative B | 50 | 19.7 ± 1.9 | 64.4 |
| Indomethacin (Standard) | 10 | 10.2 ± 1.1 | 81.6 |
Anti-inflammatory Activity Assessment
The anti-inflammatory effects of this compound derivatives are commonly investigated using models such as carrageenan-induced paw edema in rats. nih.gov In this model, the injection of carrageenan into the rat's paw induces an inflammatory response, characterized by swelling (edema). semanticscholar.org The ability of a test compound to reduce this swelling over time is a measure of its anti-inflammatory activity. pensoft.net
SAR studies of various anti-inflammatory agents have provided insights into the structural features that contribute to their activity. slideshare.netneu.edu.tr For many non-steroidal anti-inflammatory drugs (NSAIDs), the presence of a carboxylic acid group is crucial for activity. neu.edu.tr Furthermore, substitutions on the aromatic or heterocyclic rings can modulate the potency and selectivity of these compounds, for instance, by influencing their ability to inhibit cyclooxygenase (COX) enzymes. nih.govmdpi.com
The following table provides a representative example of how anti-inflammatory data from a carrageenan-induced paw edema study for hypothetical this compound derivatives could be displayed.
| Compound | Dose (mg/kg) | Paw Edema Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
|---|---|---|---|
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| Derivative C | 100 | 0.52 ± 0.04 | 38.8 |
| Derivative D | 100 | 0.41 ± 0.03 | 51.8 |
| Diclofenac (Standard) | 10 | 0.32 ± 0.02 | 62.4 |
Antimicrobial and Antifungal Activity Studies
Derivatives of this compound have emerged as a promising class of antimicrobial and antifungal agents. Research has demonstrated their efficacy against a range of pathogenic microorganisms, including various species of bacteria and fungi.
Specifically, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent fungicidal agents. Initial screenings revealed their activity against Candida species, with further characterization confirming broad-spectrum antifungal activity against Aspergillus species as well. To address issues of low plasma stability, structural modifications were undertaken, such as the introduction of a gem-dimethyl group at the 6-position of the morpholin-2-one (B1368128) core. This led to the development of compounds with significantly improved stability while retaining their in vitro antifungal efficacy. Further optimization resulted in the discovery of N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, which exhibited potent fungicidal activity against Candida species and a broad spectrum of activity against other fungi, including molds and dermatophytes. The in vivo efficacy of this compound was also confirmed in a murine model of systemic Candida albicans infection, where it caused a significant reduction in the fungal load in the kidneys. nih.gov
In addition to their antifungal properties, various other morpholine derivatives have demonstrated significant antibacterial activity. For instance, newly synthesized morpholine derivatives have shown inhibitory action against a wide range of both Gram-positive and Gram-negative bacteria. Some of these compounds exhibited a broad spectrum of action, with high inhibitory effects against the majority of bacterial strains tested. rollins.edu
Table 1: Antifungal Activity of a Key this compound Derivative
| Compound | Target Organism | Activity | In Vivo Efficacy |
| N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide | Candida species, Aspergillus species, various molds and dermatophytes | Potent and broad-spectrum fungicidal activity | Significant fungal load reduction in kidneys in a murine model of systemic C. albicans infection |
Anticancer Activity in Research Models
The morpholine scaffold is a key feature in a number of anticancer agents, and derivatives of this compound have been extensively investigated for their cytotoxic effects against various cancer cell lines. These studies have highlighted the potential of these compounds to inhibit cancer cell proliferation and induce apoptosis.
Morpholine-acetamide derivatives, in particular, have shown significant promise as antitumor drug candidates. In one study, a series of novel morpholine derivatives were designed, synthesized, and screened for their anticancer potential. Several of these compounds exhibited significant inhibitory activities against carbonic anhydrase, an enzyme often overexpressed in cancer cells. Notably, compounds 1h and 1i demonstrated significant inhibition of the proliferation of the ID8 ovarian cancer cell line, with IC50 values of 9.40 µM and 11.2 µM, respectively. The activity of compound 1h was comparable to that of the standard anticancer drug cisplatin, which had an IC50 of 8.50 µM in the same assay. researchgate.net
Furthermore, morpholine-substituted quinazoline (B50416) derivatives have been evaluated for their cytotoxic activities against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines. Many of these compounds displayed cytotoxic activities in the low to submicromolar range. For example, compounds AK-3 and AK-10 showed significant cytotoxic activity against all three cell lines, with IC50 values for AK-10 being 8.55 µM (A549), 3.15 µM (MCF-7), and 3.36 µM (SHSY-5Y). nih.gov
The anticancer potential of these compounds is often linked to their ability to interact with specific molecular targets within cancer cells, leading to the disruption of critical cellular processes.
Table 2: In Vitro Anticancer Activity of Selected Morpholine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 1h (morpholine-acetamide derivative) | ID8 (ovarian cancer) | 9.40 |
| Compound 1i (morpholine-acetamide derivative) | ID8 (ovarian cancer) | 11.2 |
| Cisplatin (standard) | ID8 (ovarian cancer) | 8.50 |
| Compound AK-10 (morpholine-quinazoline derivative) | A549 (lung cancer) | 8.55 |
| MCF-7 (breast cancer) | 3.15 | |
| SHSY-5Y (neuroblastoma) | 3.36 |
Enzyme Inhibition Studies (e.g., AChE, 15-LOX, Tyrosinase, Aldose Reductase)
Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in a range of diseases. Their ability to interact with the active sites of these enzymes makes them attractive candidates for the development of novel therapeutic agents.
Acetylcholinesterase (AChE) Inhibition: Several studies have focused on the synthesis of morpholine-based compounds as inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. A series of morpholine-based chalcones were evaluated for their inhibitory activity against AChE. Among the tested compounds, MO5 was the most potent inhibitor, with an IC50 value of 6.1 µM. Kinetic studies revealed that MO5 acts as a reversible competitive inhibitor of AChE. researchgate.net In another study, novel 4-N-phenylaminoquinoline derivatives containing a morpholine group were designed and synthesized. Compound 11g from this series was identified as the most potent inhibitor of both AChE and butyrylcholinesterase (BChE), with IC50 values of 1.94 µM and 28.37 µM, respectively. Kinetic analysis indicated that it acts as a mixed-type AChE inhibitor. nih.gov
Aldose Reductase Inhibition: Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for preventing diabetic complications. A number of 2-oxoquinoline-1-alkanoic acids, which include an N-acylglycine fragment, have been synthesized and tested for their aldose reductase inhibitory activity. The 1-acetic acid derivatives 9a-e demonstrated the highest level of inhibitory activity, with IC50 values ranging from 0.45 to 6.0 µM in a rat lens assay. nih.gov Furthermore, spiro-morpholinone acetic acid derivatives have been developed as aldose reductase inhibitors, with most of them showing IC50 values in the micromolar to low micromolar range. eurjchem.com
While specific studies on the 15-lipoxygenase (15-LOX) and tyrosinase inhibitory activities of this compound are limited, the broader class of morpholine derivatives has shown potential in these areas. For instance, various heterocyclic compounds are being explored as 15-LOX inhibitors. nih.gov Similarly, certain carboxylic acids have been shown to inhibit tyrosinase, suggesting that morpholine-acetic acid derivatives could also possess this activity. mdpi.com
Table 3: Enzyme Inhibitory Activity of Morpholine-based Compounds
| Compound/Derivative Class | Target Enzyme | IC50 Value | Type of Inhibition |
| Morpholine-based chalcone (B49325) (MO5 ) | Acetylcholinesterase (AChE) | 6.1 µM | Reversible competitive |
| 4-N-phenylaminoquinoline derivative (11g ) | Acetylcholinesterase (AChE) | 1.94 µM | Mixed-type |
| Butyrylcholinesterase (BChE) | 28.37 µM | - | |
| 2-oxoquinoline-1-acetic acid derivatives (9a-e ) | Aldose Reductase | 0.45 - 6.0 µM | - |
| Spiro-morpholinone acetic acid derivatives | Aldose Reductase | Micromolar to low micromolar range | - |
Antitrypanosomal and Antiviral Activity
The therapeutic potential of morpholine derivatives extends to the treatment of infectious diseases caused by protozoa and viruses. While research specifically on this compound in these areas is still emerging, related compounds have shown promising results.
Antitrypanosomal Activity: Human African Trypanosomiasis remains a significant health challenge, and there is a continuous need for new and effective drugs. In a search for novel antitrypanosomal agents, a series of new carboxamides bearing a quinoline (B57606) moiety were synthesized. Several of these compounds demonstrated potent activity against Trypanosoma brucei, with some derivatives showing IC50 values in the nanomolar range, comparable to the standard drug melarsoprol. nih.gov Although not direct derivatives of this compound, this research highlights the potential of heterocyclic compounds in the development of new antitrypanosomal therapies.
Antiviral Activity: Morpholine derivatives have also been investigated for their antiviral properties. In one study, a series of hydrazones based on N-aminomorpholine were synthesized and evaluated for their antiviral activity. One of the synthesized compounds, 2-((morpholinoimino)methyl)benzoic acid, exhibited pronounced viral inhibitory properties, with activity comparable to the commercial antiviral drugs Tamiflu and Remantadine. researchgate.net Additionally, other research has pointed to the broad antiviral potential of various morpholine-containing compounds. capotchem.cne3s-conferences.org
Mechanistic Investigations of Biological Action
Understanding the mechanism by which morpholine derivatives exert their biological effects is crucial for the rational design of more potent and selective therapeutic agents. Mechanistic studies have focused on identifying the specific molecular targets of these compounds and elucidating how they modulate key biological pathways.
Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)
The biological activities of morpholine derivatives are often attributed to their ability to bind to and modulate the function of specific proteins, such as enzymes and receptors. Molecular docking studies have provided valuable insights into these interactions at the molecular level.
For instance, in the context of enzyme inhibition, the morpholine moiety has been shown to play a critical role in binding to the active site of target enzymes. Molecular docking calculations of morpholine derivatives as BACE1 inhibitors revealed that the thioamido group of the morpholine ring interacts with the catalytic aspartic acid residues of the enzyme. nih.gov Similarly, docking studies of morpholine-based chalcones with AChE have shown that these compounds can fit into the active site of the enzyme, interacting with key amino acid residues. researchgate.net
The morpholine ring can also act as a scaffold, correctly positioning other functional groups of the molecule for optimal interaction with the target protein. This has been observed in the design of PI3K and mTOR inhibitors, where the morpholine ring interacts with a key valine residue in the ATP-binding site of these kinases. chemimpex.comnih.gov
Modulation of Biological Pathways
Beyond interacting with single molecular targets, morpholine derivatives can modulate entire biological pathways that are dysregulated in disease states. This is particularly evident in the context of their anticancer activity.
Research has shown that morpholine-containing compounds can target and inhibit key signaling pathways that drive cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The inhibition of kinases like PI3K and mTOR by morpholine derivatives can lead to the downstream suppression of signals that promote cell growth and survival, ultimately inducing apoptosis in cancer cells.
In addition to the PI3K/Akt/mTOR pathway, morpholine derivatives have been found to inhibit hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that plays a critical role in tumor progression and angiogenesis. The inhibition of HIF-1α by morpholine-acetamide derivatives represents another important mechanism contributing to their anticancer effects. researchgate.net
Computational and Theoretical Studies
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery for predicting how a small molecule like Morpholin-3-yl-acetic acid might interact with a biological target, such as a protein or enzyme.
The morpholine (B109124) ring is a common scaffold in medicinal chemistry, valued for its ability to engage in various types of interactions with biological macromolecules. acs.org The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom can be a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. The chair-like conformation of the morpholine ring also presents a three-dimensional structure that can fit into specific binding pockets. researchgate.net
Molecular docking studies on various morpholine derivatives have illustrated how this scaffold contributes to binding. For instance, in studies of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors, docking simulations revealed that the morpholine moiety can form crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site. mdpi.com Similarly, docking studies of morpholine-bearing quinoline (B57606) derivatives against cholinesterase enzymes have shown that the morpholine group can influence the binding mode and affinity. nih.gov
Computational methods can also be employed to predict the binding affinity of a ligand for a target, often expressed as a binding energy or an inhibition constant (Ki). These predictions are based on scoring functions that evaluate the fitness of the ligand in the binding site. researchgate.net For a series of morpholine-containing compounds, molecular docking studies have been used to correlate predicted binding affinities with experimentally determined biological activities, aiding in the identification of the most promising candidates. mdpi.comresearchgate.net
The predicted binding affinity is influenced by factors such as the number and strength of hydrogen bonds, van der Waals interactions, and the desolvation penalty upon binding. The conformational flexibility of the ligand and the receptor also plays a crucial role. For this compound, the presence of the flexible acetic acid group would necessitate thorough conformational sampling during docking calculations to accurately predict its binding affinity to a potential target.
Quantum Chemical Computations
Quantum chemical computations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, geometry, and reactivity of molecules.
DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of organic molecules. For morpholine and its derivatives, DFT calculations have been used to determine optimized geometries, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.net The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule.
A DFT study on 4-Acetylmorpholine, for example, used the B3LYP/6-31++G(d,p) basis set to perform calculations. The study found that the acetylation of the morpholine nitrogen increases the molecule's dipole moment, suggesting an increase in reactivity. researchgate.net While a specific DFT study on this compound is not available, similar calculations could elucidate the effects of the acetic acid substituent on the electronic properties of the morpholine ring.
The biological activity of a flexible molecule is often dependent on its conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them. For the parent morpholine molecule, both experimental and theoretical studies have been conducted to determine its conformational preferences. These studies have identified two main chair conformers: one with the N-H bond in an equatorial position (Chair-Eq) and another with it in an axial position (Chair-Ax). rsc.orgnih.govacs.org The equatorial conformer is generally found to be more stable. nih.govacs.org
Cheminformatic Analysis of Morpholine Scaffolds
Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. It is a valuable tool for understanding the chemical diversity and drug-like properties of compound libraries.
The morpholine scaffold is a key component in many compound libraries designed for drug discovery. nih.govnih.govacs.org Cheminformatic analyses of these libraries are used to assess their diversity, complexity, and coverage of chemical space. frontiersin.org Key physicochemical properties that are often analyzed include molecular weight, lipophilicity (cLogP), number of hydrogen bond donors and acceptors, and the fraction of sp3 hybridized carbons (Fsp3). frontiersin.org
A study involving the chemoinformatic analysis of 186 morpholine peptidomimetics revealed that the majority of these compounds adhered to Lipinski's "rule of five," indicating good "drug-like" properties. frontiersin.org Furthermore, these compounds generally exhibited a higher fraction of sp3 carbons compared to many existing drugs, which is a desirable feature for increasing molecular complexity and specificity. frontiersin.org The systematic introduction of substituents on the morpholine ring, as in the case of a library of methyl-substituted morpholine acetic acid esters, allows for a thorough exploration of the chemical space around this scaffold. nih.govacs.org Such analyses help in designing libraries with optimal diversity for screening against a wide range of biological targets.
Below is an interactive table summarizing key physicochemical properties often evaluated in cheminformatic analyses of morpholine-based compound libraries.
| Property | Description | Typical "Drug-like" Range (Lipinski's Rule of Five) |
| Molecular Weight | The mass of a molecule. | < 500 Da |
| cLogP | A measure of the molecule's lipophilicity. | < 5 |
| Hydrogen Bond Donors | The number of N-H and O-H bonds. | ≤ 5 |
| Hydrogen Bond Acceptors | The number of N and O atoms. | ≤ 10 |
| Fsp3 | The fraction of sp3 hybridized carbon atoms. | Higher values are often desirable for 3D complexity. |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For morpholine derivatives, the MEP can provide valuable insights into their intermolecular interactions. For instance, in a study of 4-ethylmorpholine, the negative potential was localized over the oxygen and nitrogen atoms, indicating these are the primary sites for electrophilic interaction. researchgate.net This information is critical for understanding how these molecules might interact with biological targets, such as enzymes and receptors. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. pku.edu.cnwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile). youtube.com
The energy gap between the HOMO and LUMO is an important parameter that reflects the chemical reactivity and stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
For morpholine, the HOMO is primarily composed of the nonbonding orbital of the nitrogen atom, making it the most nucleophilic site. rsc.org This is consistent with the known chemistry of morpholine, which readily undergoes reactions at the nitrogen atom. In the context of this compound, the HOMO would likely have significant contributions from the nitrogen and the oxygen atoms of the carboxylate group, while the LUMO would be distributed over the carbonyl group and other parts of the molecule. This distribution of frontier orbitals would govern its reactivity in various chemical and biological processes.
Analytical Methodologies in Research
Chromatographic Techniques for Analysis and Purification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For Morpholin-3-yl-acetic acid, it is essential for both purification after synthesis and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and its derivatives. chemimpex.com A common approach involves reversed-phase chromatography using a C18 column. The compound is separated from impurities based on its polarity. Detection is typically achieved using a UV detector, with a wavelength set between 210 and 260 nm, or coupled with a mass spectrometer (LC-MS). nih.gov
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., formic acid) |
| Detection | UV (210-260 nm) or Mass Spectrometry (MS) |
| Application | Purity assessment, quantification |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method for separating and identifying volatile and thermally stable compounds. cmbr-journal.comnih.gov Direct analysis of this compound by GC-MS is challenging due to its low volatility and polar nature, which can lead to poor peak shape and carryover in the system. chromforum.org
To overcome these issues, derivatization is necessary. The carboxylic acid group can be converted into a less polar, more volatile ester (e.g., methyl or ethyl ester). researchgate.net Furthermore, methods developed for the analysis of morpholine (B109124) itself often rely on derivatization to a more stable compound, such as N-nitrosomorpholine, before GC-MS analysis. nih.gov The addition of acetic acid to the injection solvent has also been shown to improve the sensitivity of analysis for some compounds by reducing their adsorption within the GC inlet. nih.gov
Elemental Analysis for Compound Characterization
Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing quantitative information about the elemental composition of a substance. This method is crucial for verifying the empirical formula of a newly synthesized compound, such as this compound, by comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values.
The theoretical elemental composition of a compound is calculated based on its molecular formula and the atomic weights of its constituent elements. For a derivative, morpholin-4-yl-acetic acid, with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol , the theoretical percentages of its elements can be determined. sigmaaldrich.com This process is a standard procedure in the structural elucidation of novel molecules. ijprs.comresearchgate.net
In the broader context of morpholine derivatives, elemental analysis serves as a cornerstone for structural confirmation alongside spectroscopic methods like NMR, IR, and mass spectrometry. ijprs.com Research on various morpholine derivatives consistently reports the use of elemental analysis to validate the successful synthesis of the target compounds. researchgate.netresearchgate.net The close agreement between found and calculated elemental values provides strong evidence for the purity and proposed structure of the synthesized molecules.
Below are the detailed theoretical elemental analysis findings for a related compound, morpholin-4-yl-acetic acid.
Table 1: Theoretical Elemental Composition of Morpholin-4-yl-acetic acid
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 49.66 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 7.64 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 9.65 |
| Oxygen | O | 16.00 | 3 | 48.00 | 33.05 |
| Total | 145.16 | 100.00 |
Note: Data calculated based on the molecular formula of morpholin-4-yl-acetic acid. sigmaaldrich.com
The data presented in the table illustrates the expected elemental composition of a pure sample of morpholin-4-yl-acetic acid. When researchers synthesize this or related compounds, they would expect their experimental results from an elemental analyzer to be in close agreement with these theoretical percentages, typically within a ±0.4% margin of error, which is a widely accepted standard in chemical analysis.
Future Research Directions and Translational Perspectives
Exploration of Novel Morpholin-3-yl-acetic Acid Derivatives for Enhanced Efficacy and Selectivity
A primary direction for future research is the synthesis and evaluation of new derivatives of this compound designed to improve therapeutic efficacy and selectivity. The goal is to create molecules that bind more potently to their intended biological target while minimizing interactions with other molecules, which can cause unwanted side effects.
Strategies to achieve this involve systematic chemical modification of the core scaffold. nih.gov By adding different chemical groups at various positions on the morpholine (B109124) ring and the acetic acid side chain, researchers can fine-tune the molecule's properties. For instance, adding halogen substituents (like chlorine or bromine) to phenyl groups attached to a morpholine-based structure has been shown to increase antibacterial activity. mdpi.com Similarly, modifying the scaffold can lead to compounds with high selectivity for specific enzymes, such as aldose reductase, which is implicated in diabetic complications.
A key approach is the systematic exploration of stereochemistry—the three-dimensional arrangement of atoms in a molecule. Synthesizing a complete matrix of derivatives with varied regiochemistry and stereochemistry can produce a diverse collection of compounds for screening against a wide array of biological targets. nih.govdigitellinc.com This allows for a comprehensive understanding of the structure-activity relationship (SAR), revealing which structural features are crucial for a desired biological effect. researchgate.nete3s-conferences.org
| Derivative Class | Modification Strategy | Desired Outcome | Potential Therapeutic Area |
| Substituted Phenyl Semicarbazides | Addition of halogen atoms (e.g., bromine, chlorine) to a phenyl ring attached to the scaffold. mdpi.com | Enhanced antimicrobial potency. | Infectious Diseases |
| C-Substituted Morpholines | Systematic variation of methyl group placement and stereochemistry on the morpholine ring. nih.gov | Creation of a diverse library for broad biological screening and improved target engagement. | Various (Oncology, Neurology, etc.) |
| Thiazole Hybrids | Incorporation of a thiazole ring system onto the morpholine backbone. | Potent and specific inhibition of enzymes like carbonic anhydrase. | Glaucoma, Epilepsy |
| Indole Acetic Acids | Combining the morpholine concept with other heterocyclic systems like indole. | High selectivity for specific enzyme targets over related ones (e.g., aldose reductase vs. aldehyde reductase). | Diabetic Complications |
Targeting New Biological Pathways with this compound Scaffolds
The versatility of the this compound scaffold makes it an ideal platform for developing drugs that target novel biological pathways, moving beyond traditional therapeutic targets. Researchers are using this scaffold to create inhibitors for enzymes and proteins involved in a range of diseases, from cancer to inflammation. jchemrev.comchemimpex.com
One promising area is the development of selective enzyme inhibitors. For example, derivatives have been synthesized that show potent inhibitory activity against phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and metastasis. nih.gov Other research has focused on designing morpholine-containing molecules that inhibit key signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. e3s-conferences.org
The applications extend to inflammatory and neurological disorders. Morpholine derivatives are being investigated as analgesics and anti-inflammatory agents, and the core structure serves as a precursor for pharmaceuticals targeting neurological conditions. chemimpex.com By acting as bioactives against various molecular targets, these scaffolds have become an indispensable tool in the drug discovery process. jchemrev.com
| Scaffold/Derivative Type | Biological Target/Pathway | Potential Therapeutic Application |
| 2-Morpholinobenzoic Acids | Phosphatidylcholine-specific phospholipase C (PC-PLC). nih.gov | Oncology (Breast, Ovarian Cancer) |
| Morpholine-Benzimidazoles | PI3K/mTOR signaling pathway. e3s-conferences.org | Oncology (Glioblastoma) |
| 7-Azaindole-3-acetic Acids | CRTh2 Receptor Antagonism. nih.gov | Inflammation, Asthma |
| Morpholine-capped β-lactams | Inducible nitric oxide synthase (iNOS). | Inflammatory Diseases |
| General Morpholine Derivatives | Enzyme inhibition and receptor binding studies. chemimpex.com | Analgesia, Neurological Disorders |
Integration with Advanced Drug Discovery Technologies
To unlock the full potential of the this compound scaffold, researchers are integrating it with advanced drug discovery technologies. These methods accelerate the process of identifying and optimizing new drug candidates.
One powerful technique is Diversity-Oriented Synthesis (DOS) . DOS allows for the rapid generation of large collections of structurally diverse small molecules from a common starting material. frontiersin.orgresearchgate.net This approach populates chemical space broadly, providing a rich library of unique morpholine-based compounds for high-throughput screening against new and challenging biological targets, such as those involved in protein-protein interactions. frontiersin.orgresearchgate.net
Another innovative strategy involves the use of synthetic biological scaffolds . These are engineered systems, often based on DNA, RNA, or proteins, that can anchor enzymes in a specific spatial arrangement to enhance the efficiency of a metabolic pathway. nih.govresearchgate.net By attaching enzymes to these scaffolds, researchers can study how modulating a pathway affects cellular processes, potentially identifying new therapeutic targets for which this compound derivatives can be designed.
Development of Structure-Based Drug Design Strategies
The future of developing drugs from the this compound core heavily relies on structure-based drug design (SBDD) . This rational design process uses high-resolution, three-dimensional structural information of a biological target to create molecules that bind to it with high affinity and selectivity. saromics.comnih.govtaylorandfrancis.com
The process is cyclical and iterative nih.gov:
Target Identification and Validation: A protein target involved in a disease is identified, and its 3D structure is determined using techniques like X-ray crystallography.
Computational Modeling: With the target structure known, computational tools are used to perform molecular docking. This involves simulating how different this compound derivatives might fit into the target's binding site and predicting their binding affinity. nih.govtaylorandfrancis.com
Chemical Synthesis: The most promising compounds identified through modeling are then synthesized in the laboratory. nih.gov
Biological Evaluation: The synthesized derivatives are tested in biological assays to measure their actual activity and potency.
SAR Analysis: The results from the biological evaluation are used to build a structure-activity relationship (SAR) model. This model helps researchers understand how specific chemical features of the molecule contribute to its biological activity, guiding the design of the next generation of more potent and selective compounds. researchgate.net
This knowledge-driven approach minimizes the trial-and-error aspect of traditional drug discovery, making the process more efficient and increasing the likelihood of developing successful therapeutic agents. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Morpholin-3-yl-acetic acid, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via dehydrochlorination of morpholine and chloroacetic acid under controlled conditions . To optimize purity, employ recrystallization in methanol (due to its limited solubility in this solvent) and monitor reaction progress using thin-layer chromatography (TLC) with a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., ethyl acetate/hexane). Post-synthesis, validate purity via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210–260 nm, referencing standards from NIST databases .
Q. What are the critical storage conditions to ensure chemical stability?
- Methodological Answer : Store this compound in a desiccator at 2–8°C to avoid moisture absorption and thermal degradation. Use amber glass containers to prevent photolytic decomposition. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can predict shelf life, with periodic FT-IR analysis to detect carbonyl group integrity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic methods:
- NMR : Use - and -NMR in DMSO-d6 to confirm morpholine ring protons (δ 3.5–4.0 ppm) and acetic acid side-chain protons (δ 2.4–2.8 ppm).
- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive mode to observe the molecular ion peak [M+H]+ at m/z 146.1 .
Advanced Research Questions
Q. How to design experiments assessing reactivity with biomolecules under physiological conditions?
- Methodological Answer : Conduct nucleophilic substitution assays by incubating the compound with cysteine or lysine analogs (e.g., N-acetylcysteine) in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor adduct formation via LC-MS/MS, focusing on mass shifts corresponding to covalent binding. Include negative controls with inert solvents (e.g., DMSO) to rule out non-specific interactions .
Q. What strategies mitigate data contradictions in stability studies across varying pH?
- Methodological Answer : Perform pH-dependent stability profiling using a multi-buffer system (e.g., HCl/NaOH-adjusted buffers from pH 2–12). Analyze degradation products via HPLC-MS and compare kinetic parameters (e.g., half-life, activation energy) using Arrhenius plots. Address contradictions by standardizing ionic strength and temperature (e.g., 25°C ± 0.5°C) across replicates .
Q. How to evaluate potential neuropharmacological activity through derivatization?
- Methodological Answer : Synthesize amide derivatives (e.g., 2-(2-oxo-morpholin-3-yl)-acetamide) via HATU-mediated coupling with aryl amines in DMF . Screen for acetylcholinesterase inhibition using Ellman’s assay (λ = 412 nm) and compare IC50 values to donepezil. Molecular docking studies (e.g., AutoDock Vina) can prioritize derivatives by predicting binding affinities to active sites .
Q. What computational approaches predict hazardous decomposition pathways?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G* level to model bond dissociation energies (BDEs) of the morpholine ring and acetic acid moiety. Identify thermodynamically favorable decomposition products (e.g., CO2, NH3) via Gaussian 16 simulations. Validate predictions with thermogravimetric analysis (TGA) coupled to GC-MS .
Notes for Methodological Rigor
- Toxicological Data Gaps : No acute toxicity data are available; preliminary assessments should use in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and Ames tests for mutagenicity .
- Contradiction Resolution : Cross-reference analytical results with NIST Standard Reference Data to resolve spectral ambiguities .
- Ethical Compliance : Adhere to institutional biosafety protocols when handling reactive intermediates (e.g., chloroacetic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
